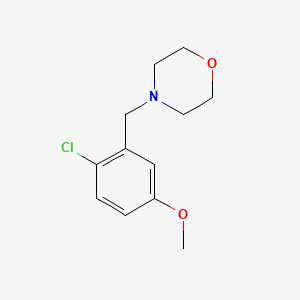

4-(2-Chlor-5-methoxybenzyl)morpholin

Übersicht

Beschreibung

4-(2-Chloro-5-methoxybenzyl)morpholine is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(2-Chloro-5-methoxybenzyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chloro-5-methoxybenzyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Morpholin

Morpholine werden aus 1,2-Aminoalkoholen, Aziridinen, Epoxiden und verwandten Verbindungen synthetisiert. Der Morpholin-Grundkörper ist in Naturprodukten und biologisch aktiven Verbindungen aufgrund seiner Vielseitigkeit in chemischen Reaktionen weit verbreitet .

Potenzielle biologische Aktivitäten

Morpholin-Derivate wurden auf ihre inhibitorische Aktivität gegen verschiedene Enzyme wie Human-Legumain (AEP) und Cholinesterasen (AChE und BuChE) untersucht, die in biologischen Prozessen wichtig sind .

Chemische Eigenschaften

Die Verbindung 4-(2-Chlor-5-methoxybenzyl)morpholin weist einzigartige Eigenschaften auf, die sie in der Forschung wertvoll machen. Beispielsweise kann ihre benzylische Position aufgrund der Resonanzstabilisierung über einen SN1-Weg reagieren .

Anwendungen in der mehrstufigen Synthese

Morpholin-Derivate können in mehrstufigen Syntheseprozessen verwendet werden, die Nitrierung, Umwandlung von Nitrogruppen in Amine und Bromierung beinhalten .

Wirkmechanismus

Target of Action

Morpholine derivatives are known to interact with various biological targets, including enzymes and receptors

Mode of Action

Morpholine derivatives typically undergo chemical reactions similar to other secondary amines . The presence of the ether oxygen withdraws electron density from the nitrogen, rendering it less nucleophilic (and less basic) than structurally similar secondary amines such as piperidine . This property may influence its interaction with its targets.

Biochemical Pathways

Morpholine derivatives are known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Morpholine derivatives are known to exhibit a broad spectrum of biological activities .

Action Environment

Morpholine is often used in conjunction with low concentrations of hydrazine or ammonia to provide a comprehensive all-volatile treatment chemistry for corrosion protection for the steam systems of such plants . Morpholine decomposes reasonably slowly in the absence of oxygen at the high temperatures and pressures in these steam systems .

Biochemische Analyse

Biochemical Properties

It is known that morpholine, a component of this compound, undergoes most chemical reactions typical for other secondary amines . The presence of the ether oxygen withdraws electron density from the nitrogen, rendering it less nucleophilic (and less basic) than structurally similar secondary amines such as piperidine . This suggests that 4-(2-Chloro-5-methoxybenzyl)morpholine may interact with enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

Based on the properties of morpholine, it can be hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

4-[(2-chloro-5-methoxyphenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-15-11-2-3-12(13)10(8-11)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBAPZBZLWCYDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

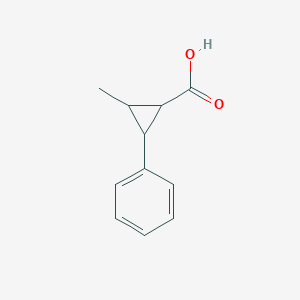

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

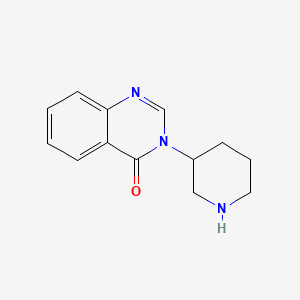

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Oxaspiro[4.5]decan-1-amine](/img/structure/B1530713.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B1530714.png)

![6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1530723.png)